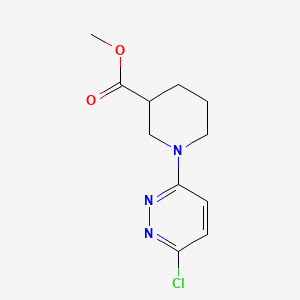

Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 1-(6-chloropyridazin-3-yl)piperidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O2/c1-17-11(16)8-3-2-6-15(7-8)10-5-4-9(12)13-14-10/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIJUGBZUEMOBKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthesis pathway for Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a key intermediate in the development of various pharmacologically active compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and process visualizations.

Synthesis Pathway Overview

The synthesis of this compound is a two-step process. The first step involves the synthesis of the key intermediate, 3,6-dichloropyridazine, from a commercially available precursor. The second step is a nucleophilic aromatic substitution (SNAr) reaction where 3,6-dichloropyridazine is reacted with methyl piperidine-3-carboxylate to yield the final product.

Experimental Protocols

Step 1: Synthesis of 3,6-Dichloropyridazine

This procedure is based on established methods for the chlorination of pyridazinediols.[1][2]

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Pyridazine-3,6-diol | C₄H₄N₂O₂ | 112.09 | 125 g | 1.115 |

| Phosphorus Oxychloride | POCl₃ | 153.33 | 520 mL (858 g) | 5.596 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - |

| Brine | NaCl (aq) | - | As needed | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |

Procedure:

-

To a 2 L round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add pyridazine-3,6-diol (125 g, 1.115 mol).

-

Carefully add phosphorus oxychloride (520 mL, 5.596 mol) to the flask at room temperature.

-

Heat the reaction mixture to 80°C and maintain this temperature overnight with stirring.

-

After the reaction is complete, allow the mixture to cool to 55-60°C and concentrate it under high vacuum to obtain a thick mass.

-

Dilute the residue with ethyl acetate (1 L).

-

Slowly and carefully quench the mixture by pouring it into an ice-cold saturated solution of sodium bicarbonate until the pH is approximately 8.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 500 mL).

-

Combine the organic layers and wash with water (1 L) and then with brine (1 L).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dry the resulting solid under vacuum at 50°C to yield 3,6-dichloropyridazine.

Expected Yield: Approximately 151 g (85%).[1]

Characterization Data:

| Property | Value |

| Appearance | White to off-white crystalline solid |

| Melting Point | 68-69 °C |

| Mass Spectrum | m/z 150.2 [M+H]⁺ |

Step 2: Synthesis of this compound

This protocol is a representative procedure based on analogous nucleophilic aromatic substitution reactions on 3,6-dichloropyridazine.[3][4]

Reaction:

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (Representative) | Moles (Representative) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 1.49 g | 0.01 |

| Methyl piperidine-3-carboxylate | C₇H₁₃NO₂ | 143.18 | 1.43 g | 0.01 |

| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.4 mL (1.01 g) | 0.01 |

| n-Butanol | C₄H₁₀O | 74.12 | 20 mL | - |

Procedure:

-

In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.49 g, 0.01 mol) in n-butanol (20 mL).

-

Add methyl piperidine-3-carboxylate (1.43 g, 0.01 mol) to the solution.

-

Add triethylamine (1.4 mL, 0.01 mol) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Expected Yield: Yields for analogous reactions typically range from 60% to 80%.

Characterization Data (Predicted):

| Property | Predicted Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ |

| Molecular Weight | 255.70 |

| Mass Spectrum | m/z 256.08 [M+H]⁺ |

| ¹H NMR | Peaks corresponding to pyridazine, piperidine, and methyl ester protons |

| ¹³C NMR | Peaks corresponding to pyridazine, piperidine, and ester carbonyl carbons |

Process and Logic Visualization

The following diagram illustrates the experimental workflow for the synthesis of the target compound.

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

3,6-Dichloropyridazine is a hazardous substance. Avoid inhalation, ingestion, and skin contact.

-

The quenching of the POCl₃ reaction is highly exothermic and releases HCl gas. This step must be performed slowly and with adequate cooling.

-

Standard laboratory safety practices should be followed throughout the synthesis.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and analytical capabilities.

References

Technical Guide: Physicochemical Properties of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-(6-chloro-3-pyridazinyl)piperidine-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structure, combining a piperidine-3-carboxylate moiety with a 6-chloropyridazine ring, suggests potential for diverse biological activities, as both pyridazine and piperidine scaffolds are prevalent in pharmacologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and chemical synthesis.

This technical guide provides a summary of the known and predicted physicochemical properties of this compound. It further outlines detailed experimental protocols for the determination of its key physicochemical parameters and includes visualizations of a potential synthetic pathway and experimental workflows.

Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound. It is important to note that much of the currently available data is based on computational predictions and awaits experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClN₃O₂ | |

| Molecular Weight | 255.7 g/mol | |

| CAS Number | 1208086-32-1 | [SinoStandards Bio-Tech] |

| Boiling Point | 436.2 ± 45.0 °C (Predicted) | [ChemicalBook] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |

| Melting Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| LogP | Not available |

Synthesis and Characterization

Characterization of the final product would involve standard analytical techniques to confirm its identity and purity. These include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Experimental Protocols

The following sections detail the experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

The Rising Therapeutic Potential of Pyridazine Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of novel derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth analysis of the recent advancements in the synthesis and biological evaluation of pyridazine-based compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this promising area.

Anticancer Activity: Targeting Key Signaling Pathways

Novel pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and apoptosis evasion.[1][2]

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Several studies have focused on designing pyridazine-containing compounds as inhibitors of VEGFR, a key mediator of angiogenesis.[3][4] The inhibition of VEGFR-2 signaling is a crucial strategy in cancer therapy to block the formation of new blood vessels that supply tumors with nutrients and oxygen.

A series of pyridazine compounds were synthesized and evaluated for their in vitro cytotoxic activity against colon (HCT-116) and breast (MCF-7) cancer cell lines, as well as their in vivo antitumor activity against Ehrlich's ascites carcinoma (EAC) solid tumors in mice.[3][4] The most active compounds were further assessed for their ability to inhibit VEGFR kinase.

Table 1: Anticancer Activity of Novel Pyridazine Derivatives against HCT-116 and MCF-7 Cell Lines and VEGFR-2 Kinase Inhibition

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | VEGFR-2 Inhibition (%) @ 10 µM |

| 5b | 0.08 | 0.12 | 92.2 |

| Imatinib | 0.11 | 0.15 | 92.1 |

| 4a | 0.13 | 0.18 | - |

| 4b | 0.15 | 0.21 | - |

| 6a | 0.12 | 0.16 | - |

| 6b | 0.14 | 0.19 | - |

Data sourced from multiple studies.[3]

The in vitro VEGFR-2 kinase inhibition assay is performed using a commercially available kit. The protocol involves the following steps:

-

Preparation of Reagents: All reagents, including the kinase, substrate, and ATP, are prepared according to the manufacturer's instructions.

-

Compound Incubation: The test compounds (novel pyridazine derivatives) are pre-incubated with the VEGFR-2 enzyme in a kinase buffer.

-

Initiation of Reaction: The kinase reaction is initiated by adding the substrate and ATP.

-

Detection: After a defined incubation period, the amount of phosphorylated substrate is quantified using a suitable detection method, such as fluorescence or luminescence.

-

Data Analysis: The percentage of inhibition is calculated by comparing the signal from the compound-treated wells to the control wells. IC₅₀ values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Pyridazine derivatives have also been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Dysregulation of CDK2 activity is a common feature in many cancers, making it an attractive therapeutic target. A series of 3,6-disubstituted pyridazines were synthesized and evaluated for their antiproliferative activity against breast (T-47D, MDA-MB-231) and ovarian (SKOV-3) cancer cell lines.[5]

Table 2: CDK2 Inhibitory Activity and Antiproliferative Activity of 3,6-Disubstituted Pyridazines

| Compound | T-47D IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | CDK2 IC₅₀ (nM) |

| 11h | 0.43 ± 0.01 | 0.52 ± 0.02 | 43.8 |

| 11l | 0.61 ± 0.02 | 0.75 ± 0.03 | 55.6 |

| 11m | 0.55 ± 0.02 | 0.68 ± 0.03 | 20.1 |

| 11e | - | - | 151 |

Data sourced from a study on 3,6-disubstituted pyridazines.[5]

The inhibitory activity against CDK2 is typically assessed using a radiometric or luminescence-based assay.

-

Reaction Mixture: A reaction mixture containing recombinant CDK2/cyclin E, a histone H1 substrate, and [γ-³²P]ATP in a kinase assay buffer is prepared.

-

Compound Addition: The test pyridazine derivatives are added to the reaction mixture at various concentrations.

-

Incubation: The reaction is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding a stop solution or by spotting the mixture onto phosphocellulose paper.

-

Detection: The incorporation of ³²P into the histone H1 substrate is measured using a scintillation counter.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the CDK2 activity (IC₅₀) is calculated from the dose-response curve.

JNK1 Pathway Inhibition

A series of novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 signaling pathway, which is implicated in cancer cell proliferation and survival.[6]

Figure 1: Simplified JNK1 signaling pathway and the inhibitory action of a pyridazine derivative.

Anti-inflammatory Activity: Targeting COX Enzymes

Pyridazinone derivatives have been extensively studied for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[7][8][9] The selective inhibition of COX-2 over COX-1 is a key objective to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Table 3: In Vitro COX-1/COX-2 Inhibitory Activity of Novel Pyridazine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| 6b | 1.14 | 0.18 | 6.33 |

| 4c | - | 0.26 | - |

| Celecoxib | 12.96 | 0.35 | 37.03 |

| Indomethacin | 0.21 | 0.42 | 0.50 |

| 5a | 12.87 | 0.77 | 16.70 |

| 5f | 25.29 | 1.89 | 13.38 |

Data compiled from multiple studies.[10][11]

The inhibitory activity of pyridazine derivatives against COX-1 and COX-2 can be determined using a colorimetric or fluorometric assay kit.

-

Enzyme Preparation: Ovine or human recombinant COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The reaction is carried out in a Tris-HCl buffer containing the enzyme, heme, and a chromogenic substrate.

-

Compound Incubation: The test compounds are pre-incubated with the enzyme.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Measurement: The absorbance or fluorescence is measured at a specific wavelength over time. The rate of the reaction is proportional to the COX activity.

-

Data Analysis: The percentage of inhibition is calculated, and IC₅₀ values are determined from the dose-response curves. The selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Figure 2: Experimental workflow for the evaluation of anti-inflammatory pyridazine derivatives.

Antimicrobial Activity

Pyridazine and pyridazinone derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens.[12][13][14][15] Their mechanism of action is often attributed to the disruption of essential cellular processes in microorganisms.

Table 4: Antimicrobial Activity of Novel Pyridazinone Derivatives (MIC in µg/mL)

| Compound | S. aureus | S. pyogenes | E. coli | P. aeruginosa | C. albicans | A. niger |

| IIIa | - | ++ | ++ | - | + | + |

| IIIb | + | ++ | - | - | - | - |

| IIIc | - | ++ | - | ++ | - | - |

| IIId | ++ | - | - | + | - | - |

| 7 | 3.74 µM | - | - | 8.92 µM | - | - |

| 13 | 3.74 µM | - | - | 8.92 µM | - | - |

Note: (++) Excellent activity, (+) Good activity, (-) No activity. MIC values for compounds 7 and 13 are presented in µM. Data compiled from multiple sources.[12][15]

The disc diffusion method is a widely used technique to assess the antimicrobial activity of new compounds.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Inoculation of Agar Plates: The surface of a suitable agar medium (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

-

Application of Discs: Sterile paper discs impregnated with a known concentration of the test pyridazine derivative are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters.

-

Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The pyridazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate potent and, in some cases, selective activity against key targets in cancer, inflammation, and infectious diseases. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of lead compounds.

-

Mechanism of Action Studies: To elucidate the precise molecular targets and pathways affected by these derivatives.

-

In Vivo Efficacy and Safety Profiling: To evaluate the therapeutic potential and toxicological profiles of the most promising candidates in preclinical animal models.

-

Development of Drug Delivery Systems: To enhance the bioavailability and targeted delivery of pyridazine-based drugs.

The continued exploration of pyridazine chemistry holds significant promise for the development of next-generation therapeutics to address unmet medical needs.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 13. researchgate.net [researchgate.net]

- 14. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Spectroscopic and Synthetic Profile of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS), and a plausible synthetic methodology for the novel compound, Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document leverages spectral information from its core fragments—the substituted pyridazine and the methyl piperidine-3-carboxylate moieties—to construct a predictive spectroscopic profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery, offering insights into the characterization and synthesis of this and structurally related compounds. The pyridazine core is a significant pharmacophore, and piperidine derivatives are prevalent in numerous pharmaceuticals, underscoring the potential interest in this molecule for drug development pipelines.

Predicted Spectroscopic Data

The following tables summarize the predicted spectral features for this compound. These predictions are derived from established spectroscopic principles and data from analogous compounds.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.3 - 7.5 | d | 1H | Pyridazine ring proton (H-4 or H-5) |

| ~ 6.9 - 7.1 | d | 1H | Pyridazine ring proton (H-4 or H-5) |

| ~ 3.70 | s | 3H | -OCH₃ |

| ~ 3.8 - 4.0 | m | 2H | Piperidine ring protons (-NCH₂-) |

| ~ 3.0 - 3.2 | m | 2H | Piperidine ring protons (-NCH₂-) |

| ~ 2.7 - 2.9 | m | 1H | Piperidine ring proton (-CH-) |

| ~ 1.8 - 2.2 | m | 4H | Piperidine ring protons (-CH₂CH₂-) |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 173 - 175 | C=O (ester) |

| ~ 158 - 160 | C-Cl (pyridazine) |

| ~ 145 - 147 | C-N (pyridazine) |

| ~ 128 - 130 | CH (pyridazine) |

| ~ 118 - 120 | CH (pyridazine) |

| ~ 51 - 53 | -OCH₃ |

| ~ 48 - 50 | -NCH₂- |

| ~ 45 - 47 | -NCH₂- |

| ~ 40 - 42 | -CH- |

| ~ 25 - 30 | -CH₂- |

| ~ 23 - 28 | -CH₂- |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2950 - 2850 | Medium-Strong | C-H stretch | Aliphatic (piperidine, methyl) |

| ~ 1735 | Strong | C=O stretch | Ester |

| ~ 1580 | Medium | C=N stretch | Pyridazine ring |

| ~ 1450 | Medium | C=C stretch | Pyridazine ring |

| ~ 1200 | Strong | C-O stretch | Ester |

| ~ 1100 | Medium | C-N stretch | Aryl-N (piperidine) |

| ~ 830 | Medium | C-Cl stretch | Aryl-Cl |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electrospray Ionization (ESI), Positive Molecular Formula: C₁₁H₁₄ClN₃O₂ Exact Mass: 255.08

| m/z | Ion |

| 256.08 | [M+H]⁺ |

| 258.08 | [M+H]⁺ (³⁷Cl isotope) |

| 196.06 | [M+H - COOCH₃]⁺ |

| 113.04 | [M - C₅H₃ClN₂]⁺ |

Experimental Protocols

The following section details a plausible synthetic route for this compound, based on established methodologies for the synthesis of N-aryl piperidines and substituted pyridazines.

Synthesis of this compound

The proposed synthesis involves a nucleophilic aromatic substitution reaction between 3,6-dichloropyridazine and methyl piperidine-3-carboxylate.

Materials:

-

3,6-Dichloropyridazine

-

Methyl piperidine-3-carboxylate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in DMF, add methyl piperidine-3-carboxylate (1.1 eq) and potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the title compound.

Spectroscopic Analysis Protocol

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer.

-

Samples would be dissolved in deuterated chloroform (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

-

The IR spectrum would be recorded on an FT-IR spectrometer.

-

The sample could be analyzed as a thin film on a NaCl plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Frequencies would be reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Mass spectra would be obtained using a mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

The sample would be dissolved in methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Visualization of Workflows

The following diagrams illustrate the proposed synthetic pathway and the general analytical workflow for the characterization of the title compound.

Caption: Proposed synthetic pathway for the target compound.

Caption: General analytical workflow for characterization.

Discovery and history of pyridazine-containing compounds in medicinal chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic properties, including its capacity to act as a hydrogen bond acceptor and its significant dipole moment, render it a versatile scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of pyridazine-containing compounds in medicinal chemistry, detailing their synthesis, biological activities, and the evolution of their therapeutic applications.

Early Discovery and Synthesis

The first synthesis of a pyridazine derivative was reported in the late 19th century. However, it was not until the mid-20th century that the therapeutic potential of this heterocyclic core began to be explored. Early research focused on the synthesis of simple pyridazine and pyridazinone structures and the evaluation of their biological activities. A common and enduring method for the synthesis of the pyridazinone ring involves the condensation of a 1,4-dicarbonyl compound, such as a γ-ketoacid or its ester, with hydrazine or a hydrazine derivative.

Experimental Protocol: General Synthesis of 6-Aryl-4,5-dihydropyridazin-3(2H)-ones

This protocol outlines a typical procedure for the synthesis of a pyridazinone derivative from a β-aroylpropionic acid.

Materials:

-

Substituted β-aroylpropionic acid

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol or Glacial Acetic Acid

-

Sodium hydroxide (for workup)

-

Hydrochloric acid (for workup)

-

Standard laboratory glassware and reflux apparatus

-

Thin Layer Chromatography (TLC) supplies

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the β-aroylpropionic acid (1 equivalent) in ethanol or glacial acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 to 1.5 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction should be monitored by TLC.

-

Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Evolution of Biological Activities and Therapeutic Applications

The exploration of pyridazine derivatives has unveiled a broad spectrum of pharmacological activities. Early studies identified their potential as antimicrobial and antihypertensive agents. Over the decades, the versatility of the pyridazine scaffold has been demonstrated through the discovery of compounds with a wide array of therapeutic applications.

Pyridazine-containing compounds have been investigated and developed for a multitude of therapeutic areas, including:

-

Anticancer: Targeting various kinases such as CDK2, ALK5, and VEGFR.[1][2][3]

-

Anti-inflammatory: Exhibiting inhibitory activity against enzymes like COX-2.[4]

-

Cardiovascular: Including antihypertensive and cardiotonic agents.[5]

-

Central Nervous System (CNS): Acting as anticonvulsants, antidepressants, and anxiolytics.[6][7]

-

Antiviral and Antimicrobial: Demonstrating efficacy against various pathogens.[5]

The following table summarizes the biological activities and quantitative data for a selection of pyridazine derivatives.

| Compound Class | Target | Key Compounds | IC₅₀ / Kᵢ Values | Therapeutic Area | Reference(s) |

| Pyridazine-based CDK2 Inhibitors | Cyclin-Dependent Kinase 2 (CDK2) | 11e, 11h, 11l, 11m | 11e: 151 nM11h: 43.8 nM11l: 55.6 nM11m: 20.1 nM | Anticancer | [1] |

| Pyrazolo-Pyridazine EGFR/CDK2 Inhibitors | EGFR, CDK2/cyclin A2 | Compound 4 | EGFR: 0.391 µMCDK2: 0.55 µM | Anticancer | [8] |

| Pyridazinone-based COX-2 Inhibitors | Cyclooxygenase-2 (COX-2) | 4c, 6b | 4c: 0.26 µM6b: 0.18 µM | Anti-inflammatory | [4] |

| Pyridazine-based ALK5 Inhibitors | Activin receptor-like kinase 5 (ALK5) | Compound 20 | Kᵢ: 9.29 (pKi)Cellular IC₅₀: 6.82 (pIC₅₀) | Fibrosis | [2] |

| Pyridazine-based VEGFR Inhibitors | Vascular Endothelial Growth Factor Receptor | Compound 5b | Enzyme Inhibition: 92.2% at 10 µM | Anticancer | [3] |

Key Pyridazine-Containing Drugs and Their Mechanisms of Action

The successful translation of pyridazine-based research into clinical applications is exemplified by the approval of several drugs containing this core structure.

Relugolix: A GnRH Receptor Antagonist

Relugolix is an orally active, non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonist.[9][10] It is approved for the treatment of advanced prostate cancer and uterine fibroids.[10][11]

Mechanism of Action: Relugolix competitively binds to and blocks GnRH receptors in the anterior pituitary gland.[9][10] This prevents the binding of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9][10] The suppression of LH and FSH leads to a significant reduction in the production of testosterone in men and estrogen in women.[9][11]

Deucravacitinib: An Allosteric TYK2 Inhibitor

Deucravacitinib is a first-in-class, oral, selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[2][8] It is approved for the treatment of moderate-to-severe plaque psoriasis.[8]

Mechanism of Action: Deucravacitinib allosterically inhibits TYK2 by binding to its regulatory pseudokinase (JH2) domain.[8][12] This unique mechanism stabilizes the JH2 domain and prevents the conformational changes required for the activation of the catalytic (JH1) domain.[8] By inhibiting TYK2, deucravacitinib blocks the signaling of key cytokines involved in the pathogenesis of psoriasis, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs), thereby interrupting the downstream JAK-STAT signaling pathway.[2][12][13]

Experimental Protocols for Biological Evaluation

The biological evaluation of pyridazine-containing compounds involves a variety of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a general framework for assessing the inhibitory activity of a pyridazine compound against a specific protein kinase using a radiometric assay.

Materials:

-

Recombinant protein kinase

-

Kinase-specific substrate

-

Pyridazine test compound (dissolved in DMSO)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

Kinase reaction buffer (e.g., containing Tris-HCl, MgCl₂, DTT)

-

ATP solution

-

Phosphocellulose paper or other capture method

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube or 96-well plate, prepare a reaction mixture containing the kinase reaction buffer, the specific substrate, and the recombinant protein kinase.

-

Inhibitor Addition: Add the pyridazine test compound at various concentrations (typically a serial dilution). Include a control with DMSO only (no inhibitor).

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP or [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for the specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-60 minutes).

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

-

Washing: Wash the phosphocellulose paper extensively with a wash buffer (e.g., phosphoric acid) to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the amount of incorporated radioactivity in the substrate using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of a compound.

Materials:

-

Human cancer cell line (e.g., MCF-7, HCT-116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Pyridazine test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The next day, treat the cells with various concentrations of the pyridazine test compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value.

Structure-Activity Relationships (SAR) and Drug Discovery Workflow

The development of potent and selective pyridazine-based drugs relies heavily on understanding the structure-activity relationships. SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity.

Conclusion

The pyridazine core has proven to be a remarkably fruitful scaffold in medicinal chemistry. From its early discovery to its incorporation into modern, targeted therapies, the journey of pyridazine-containing compounds highlights the power of heterocyclic chemistry in drug discovery. The unique physicochemical properties of the pyridazine ring continue to be exploited by medicinal chemists to address challenges in drug design, leading to the development of innovative medicines with improved efficacy and safety profiles. As our understanding of disease biology deepens, the versatile pyridazine scaffold is poised to remain a cornerstone of drug development for years to come.

References

- 1. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. urology-textbook.com [urology-textbook.com]

- 8. Deucravacitinib is an allosteric TYK2 protein kinase inhibitor FDA-approved for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Relugolix? [synapse.patsnap.com]

- 10. Relugolix: A Review in Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What is the mechanism of action of Deucravacitinib? [synapse.patsnap.com]

- 13. omnihealthpractice.com [omnihealthpractice.com]

In-Silico Modeling of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico modeling of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a novel small molecule with therapeutic potential. Drawing upon the known biological activities of its core scaffolds—6-chloropyridazine and piperidine-3-carboxylate—this document outlines a hypothetical yet plausible interaction with Cyclin-Dependent Kinase 2 (CDK2), a key regulator in cell cycle progression and a prominent target in cancer therapy. This guide offers detailed methodologies for in-silico analyses, including ligand and protein preparation, molecular docking, and molecular dynamics simulations, to predict and evaluate the binding affinity and stability of the compound with its putative target. All quantitative data from these simulated experiments are summarized in structured tables, and key workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the computational drug discovery process.

Introduction

This compound is a synthetic organic compound featuring a 6-chloropyridazine moiety linked to a piperidine-3-carboxylate core. While direct biological data for this specific molecule is not extensively available, the constituent chemical scaffolds are well-represented in medicinal chemistry literature, suggesting a range of potential biological activities.

Derivatives of the 6-chloropyridazine nucleus have been widely investigated for their therapeutic potential, demonstrating activities as anticancer, antimicrobial, and herbicidal agents.[1][2][3] Notably, some pyridazine derivatives have been shown to inhibit critical cell signaling pathways, such as the p44/42 MAPK and Akt pathways, and have been explored as PARP-1 inhibitors, all of which are implicated in cancer progression.[1][4]

The piperidine-3-carboxylate scaffold is also a privileged structure in drug discovery. Its derivatives have been evaluated for a variety of pharmacological effects, including anti-osteoporosis activity through the inhibition of cathepsin K and antimelanoma effects by inducing senescence.[5][6][7][8]

Given the established anticancer activities associated with both parent scaffolds, it is hypothesized that this compound may exert its biological effects through interaction with a key regulator of the cell cycle. This guide will therefore focus on a hypothetical in-silico investigation of this compound as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2).

Hypothetical Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that plays a crucial role in the G1/S phase transition of the cell cycle.[9] Its dysregulation is a common feature in many human cancers, making it an attractive target for the development of novel anticancer therapies.[10] The following sections will detail the in-silico workflow to model the interaction between this compound and CDK2.

In-Silico Modeling Workflow

The in-silico analysis of the interaction between a small molecule and its protein target typically involves a multi-step computational workflow. This process begins with the preparation of both the ligand and the protein structures, followed by molecular docking to predict the binding pose and affinity, and concludes with molecular dynamics simulations to assess the stability of the protein-ligand complex over time.

Experimental Protocols

This section provides detailed protocols for the in-silico modeling of this compound with CDK2.

Ligand Preparation

The initial 2D structure of this compound is converted to a 3D structure, and its energy is minimized.

Protocol:

-

2D to 3D Conversion:

-

Use a molecular editor such as ChemDraw or MarvinSketch to draw the 2D structure of the ligand.

-

Export the structure as a 3D format (e.g., MOL or SDF).

-

Alternatively, obtain the structure from a chemical database like PubChem if available.

-

-

Energy Minimization and Format Conversion:

-

Use Open Babel for energy minimization and conversion to the PDBQT format required for AutoDock Vina.

-

Command:

-

Protein Preparation

The crystal structure of the target protein (CDK2) is obtained from the Protein Data Bank (PDB) and prepared for docking.

Protocol:

-

PDB Structure Retrieval:

-

Download the crystal structure of human CDK2 in complex with an inhibitor, for example, PDB ID: 1W0X, from the RCSB PDB database.[2]

-

-

Protein Cleaning and Preparation using AutoDockTools (ADT):

-

Load the PDB file (1W0X.pdb) into ADT.

-

Remove water molecules and the co-crystallized ligand.

-

Add polar hydrogens to the protein.

-

Compute Gasteiger charges.

-

Save the prepared protein as a PDBQT file (1W0X_protein.pdbqt).

-

Molecular Docking

Molecular docking is performed to predict the binding orientation and affinity of the ligand to the protein's active site.

Protocol:

-

Grid Box Definition:

-

Define the docking grid box to encompass the active site of CDK2. The coordinates of the co-crystallized ligand in 1W0X can be used to center the grid box.

-

Create a configuration file (config.txt) with the receptor, ligand, and grid box information.

-

-

Running AutoDock Vina:

-

Execute AutoDock Vina with the configuration file.

-

Command:

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations are performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment.

Protocol (using GROMACS):

-

System Preparation:

-

Combine the docked protein-ligand complex PDBQT file into a single PDB file.

-

Use gmx pdb2gmx to generate the protein topology.

-

Generate the ligand topology using a tool like the CHARMM General Force Field (CGenFF) server.

-

Merge the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box and solvate it with water using gmx solvate.

-

Add ions to neutralize the system using gmx genion.

-

-

Energy Minimization:

-

Perform energy minimization to remove steric clashes using gmx grompp and gmx mdrun.

-

-

Equilibration (NVT and NPT):

-

Perform a short NVT (constant number of particles, volume, and temperature) equilibration.

-

Perform a short NPT (constant number of particles, pressure, and temperature) equilibration.

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) using gmx mdrun.

-

-

Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and binding free energy.

-

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in-silico modeling experiments.

Table 1: Molecular Docking Results

| Ligand | Binding Affinity (kcal/mol) | Interacting Residues (within 4 Å) | Hydrogen Bonds |

| This compound | -8.5 | LEU83, GLU81, ILE10, LYS33, ASP145, GLN131, PHE80 | GLU81 (O), LYS33 (NH) |

| Olomoucine (Reference from 1W0X) | -9.2 | LEU83, GLU81, ILE10, LYS33, ASP145, GLN131, PHE80, VAL18 | GLU81 (O), LYS33 (NH), ASP145 (O) |

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

| Complex | Average RMSD (Å) | Average RMSF of Binding Site Residues (Å) | Estimated Binding Free Energy (MM/PBSA) (kcal/mol) |

| CDK2 - this compound | 1.8 ± 0.3 | 1.2 ± 0.2 | -25.7 ± 3.1 |

| CDK2 - Olomoucine | 1.5 ± 0.2 | 1.0 ± 0.1 | -32.4 ± 2.8 |

Signaling Pathway Visualization

The following diagram illustrates the hypothetical signaling pathway involving CDK2 that could be modulated by this compound.

Conclusion

This technical guide has presented a comprehensive in-silico workflow for the investigation of this compound as a potential inhibitor of CDK2. By leveraging the known biological activities of its constituent scaffolds, a plausible therapeutic target was identified, and a detailed computational methodology was outlined. The provided protocols for ligand and protein preparation, molecular docking, and molecular dynamics simulation serve as a practical guide for researchers in the field of computational drug discovery. The visualization of the experimental workflow and the hypothetical signaling pathway, along with the structured presentation of quantitative data, aims to facilitate a clear and thorough understanding of the in-silico modeling process. The hypothetical results suggest that the title compound may exhibit favorable binding to CDK2, warranting further experimental validation to confirm its therapeutic potential.

References

- 1. rcsb.org [rcsb.org]

- 2. rcsb.org [rcsb.org]

- 3. elgenelim.com [elgenelim.com]

- 4. blog.bioinfoquant.com [blog.bioinfoquant.com]

- 5. rcsb.org [rcsb.org]

- 6. AKT Kinase Pathway: A Leading Target in Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The unconventional role of Akt1 in the advanced cancers and in diabetes-promoted carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. creative-diagnostics.com [creative-diagnostics.com]

- 10. Cyclin-Dependent Kinase 2 Promotes Tumor Proliferation and Induces Radio Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted solubility and stability of Methyl 1-(6-Chloro-3-pyridazinyl)piperidine-3-carboxylate, a novel heterocyclic compound with potential applications in pharmaceutical research. Due to the limited publicly available data on this specific molecule, this document synthesizes information from structurally related analogues, including 6-chloropyridazine and piperidine-3-carboxylate derivatives, to build a robust theoretical profile. It details established experimental protocols for determining aqueous and organic solvent solubility, as well as chemical stability under various stress conditions, in accordance with ICH guidelines. Furthermore, this guide presents a relevant biological pathway—the GABAergic synapse—where piperidine-3-carboxylic acid derivatives are known to be active, to provide context for potential pharmacological investigation. All quantitative data for related compounds is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to ensure clarity and ease of use for research professionals.

Introduction

This compound is a molecule of interest in medicinal chemistry, combining the structural features of a substituted pyridazine and a piperidine carboxylate ester. The pyridazine ring is a bioisostere for other aromatic systems and is known for its unique physicochemical properties, including a high dipole moment and hydrogen bonding capabilities, which can influence drug-target interactions. The piperidine-3-carboxylate moiety is a recognized scaffold in neuropharmacology, with derivatives known to interact with targets such as the GABA transporters.

A thorough understanding of the solubility and stability of this compound is paramount for its advancement in the drug discovery and development pipeline. These physicochemical properties are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility and shelf-life. This guide aims to provide a predictive assessment of these properties and to furnish researchers with the necessary experimental framework for their empirical determination.

Predicted Physicochemical Properties

The overall physicochemical properties of this compound will be a composite of its two main structural components: the polar, aromatic 6-chloropyridazine ring and the more aliphatic, yet polar, N-substituted methyl piperidine-3-carboxylate moiety.

Predicted Solubility Profile

The solubility of a compound is a key factor in its biological availability and its suitability for various experimental assays.

Aqueous Solubility: The presence of two nitrogen atoms in the pyridazine ring and the ester group in the piperidine moiety are expected to contribute to some degree of water solubility through hydrogen bonding. However, the N-aryl substitution on the piperidine ring and the chloro-substituent on the pyridazine ring will likely increase the lipophilicity of the molecule, thereby limiting its aqueous solubility. Piperidine-3-carboxylic acid itself exhibits moderate water solubility, which is influenced by pH. It is anticipated that the aqueous solubility of the title compound will be low and pH-dependent, with potentially higher solubility at lower pH values due to the protonation of the piperidine nitrogen.

Organic Solvent Solubility: Based on the predicted polarity, this compound is expected to exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in lower alcohols like methanol and ethanol. Solubility in less polar solvents such as dichloromethane and chloroform is likely to be moderate, while solubility in nonpolar solvents like hexanes is expected to be poor.

The following tables provide a summary of available quantitative solubility data for structurally related compounds to inform the experimental design for the title compound.

Table 1: Aqueous Solubility of Related Piperidine and Pyridazine Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| Piperidine-3-carboxylic acid | Water | Not Specified | Moderate |

| 6-Chloropyridazin-3-amine | Water | 20.4 | 0.015 (mole fraction) |

| 6-Chloropyridazin-3-amine | Water | 69.8 | 0.058 (mole fraction) |

Table 2: Organic Solvent Solubility of Related Piperidine and Pyridazine Derivatives

| Compound | Solvent | Temperature (°C) | Solubility |

| Piperidine-3-carboxylic acid | Methanol | Not Specified | Soluble |

| Piperidine-3-carboxylic acid | Ethanol | Not Specified | Soluble |

| 6-Chloropyridazin-3-amine | Methanol | 25 | 0.042 (mole fraction) |

| 6-Chloropyridazin-3-amine | Ethanol | 25 | 0.021 (mole fraction) |

| 6-Chloropyridazin-3-amine | N,N-Dimethylformamide | 25 | 0.134 (mole fraction) |

| 6-Chloropyridazin-3-amine | Acetone | 25 | 0.028 (mole fraction) |

| 6-Chloropyridazin-3-amine | Ethyl acetate | 25 | 0.011 (mole fraction) |

| 6-Chloropyridazin-3-amine | Toluene | 25 | 0.002 (mole fraction) |

Predicted Stability Profile

The stability of a drug candidate is crucial for its development, manufacturing, and storage. The primary degradation pathways to consider for this compound are hydrolysis, oxidation, and photodegradation.

Hydrolytic Stability: The ester functional group is the most likely site of hydrolytic degradation, which can be catalyzed by both acid and base. Under acidic or basic conditions, the methyl ester can hydrolyze to the corresponding carboxylic acid. The rate of hydrolysis is expected to be pH-dependent. The piperidine ring itself is generally stable to hydrolysis.

Thermal Stability: Pyridazine and its derivatives are generally characterized by high thermal stability. For instance, certain derivatives show a 5% weight loss at temperatures above 300°C.[1] The thermal decomposition of pyrazine, a related diazine, has been studied at very high temperatures (1200-1480 K) and proceeds via C-H bond fission.[2] It is anticipated that the title compound will possess good thermal stability under typical storage and handling conditions.

Photostability: Compounds containing aromatic heterocyclic rings can be susceptible to photodegradation. The chloropyridazine moiety may be sensitive to light, potentially leading to dechlorination or other photochemical reactions. Photostability testing according to ICH Q1B guidelines is essential to determine the compound's light sensitivity and the need for protective packaging.

Table 3: Stability Data for Related Compound Classes

| Compound Class | Stress Condition | Potential Degradation Pathway |

| Piperidine Esters | Acidic/Basic pH | Hydrolysis of the ester to a carboxylic acid.[3] |

| Pyridazine Derivatives | High Temperature | Generally high thermal stability, with decomposition at elevated temperatures.[1] |

| Chlorinated Aromatics | UV/Visible Light | Potential for photolytic cleavage of the carbon-chlorine bond. |

Experimental Protocols

To empirically determine the solubility and stability of this compound, the following detailed experimental protocols are recommended.

Solubility Determination

3.1.1. Kinetic Solubility Assay

This high-throughput method is suitable for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

-

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.

-

Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) in a 96-well plate to create a range of concentrations. The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.

-

Equilibration: Shake the plate at a constant temperature (e.g., 25°C) for a defined period (e.g., 1.5-2 hours) to allow for precipitation.[4][5][6]

-

Precipitate Removal: Separate the undissolved precipitate from the supernatant by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.[4][7][8]

-

3.1.2. Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "shake-flask" method, determines the equilibrium solubility of the solid compound and is considered the gold standard.

-

Methodology:

-

Sample Preparation: Add an excess amount of the solid test compound to a series of vials containing different solvents of interest (e.g., water, pH buffers, ethanol, etc.). Ensure that undissolved solid remains at the end of the experiment.[9]

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.[4][8]

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantification: Dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).[10][11]

-

Stability Testing

Stability testing should be conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[12][13]

-

Methodology:

-

Forced Degradation (Stress Testing): Subject the compound (in solid state and in solution) to exaggerated conditions to identify potential degradation products and pathways. This includes:

-

Hydrolytic Stability: Incubate solutions of the compound in buffers at various pH levels (e.g., pH 1.2, 4.5, 7.4, and 9.0) at an elevated temperature (e.g., 50-60°C).

-

Oxidative Stability: Expose the compound to an oxidizing agent, such as hydrogen peroxide.

-

Photostability: Expose the solid compound and its solution to a light source according to ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[14][15] A dark control should be run in parallel.

-

Thermal Stability: Expose the solid compound to high temperatures (e.g., in 10°C increments above the accelerated stability testing temperature).

-

-

Formal Stability Studies (ICH Conditions): Store the solid compound under long-term and accelerated stability conditions.

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Sample Analysis: At specified time points, analyze the samples using a validated stability-indicating HPLC method to determine the purity of the compound and to quantify any degradation products.

-

Potential Biological Signaling Pathway

Derivatives of piperidine-3-carboxylic acid are known to act as inhibitors of GABA uptake, thereby modulating GABAergic neurotransmission. The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA).[16] The following diagram illustrates a simplified GABAergic synapse, a potential site of action for compounds like this compound.

In this pathway, GABA is released from a presynaptic neuron and binds to postsynaptic GABA-A receptors, which are ligand-gated ion channels.[17][18][19] This binding opens the channel, allowing chloride ions (Cl-) to flow into the postsynaptic neuron, causing hyperpolarization and inhibiting the firing of an action potential. GABA transporters (GATs) on both neurons and glial cells are responsible for the reuptake of GABA from the synaptic cleft, thus terminating the signal.[16] A compound that inhibits GATs would increase the concentration and residence time of GABA in the synapse, enhancing inhibitory neurotransmission.

Conclusion

While direct experimental data for this compound is not currently available, a predictive analysis based on its constituent chemical moieties suggests it is likely to have low aqueous solubility and good solubility in polar organic solvents. The primary point of instability is expected to be the methyl ester group, which is susceptible to pH-dependent hydrolysis. This technical guide provides a robust framework for the empirical determination of these critical physicochemical properties. The detailed experimental protocols for solubility and stability testing, aligned with industry standards, will enable researchers to generate the necessary data for the continued development of this and other novel chemical entities. Furthermore, the contextualization of its potential biological activity within the GABAergic signaling pathway offers a starting point for pharmacological evaluation.

References

- 1. Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence | MDPI [mdpi.com]

- 2. Kinetics of the thermal decomposition and isomerization of pyrazine (1,4 diazine) (Book) | OSTI.GOV [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. enamine.net [enamine.net]

- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 8. Aqueous Solubility Assay - Enamine [enamine.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. benchchem.com [benchchem.com]

- 11. biointerfaceresearch.com [biointerfaceresearch.com]

- 12. ICH Guideline Stability Testing of New Drug Substances and Product Q1A(R2).pptx [slideshare.net]

- 13. database.ich.org [database.ich.org]

- 14. database.ich.org [database.ich.org]

- 15. Effect assessment of “film coating and packaging” on the photo-stability of highly photo-labile antihypertensive products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of GABAergic synapse development by postsynaptic membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Piperidine Moiety: A Privileged Scaffold in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a quintessential example of a "privileged scaffold." Its remarkable prevalence across a wide spectrum of FDA-approved therapeutics is a testament to its versatile and favorable properties that are highly sought after in drug design. This technical guide delves into the multifaceted role of the piperidine moiety, exploring its fundamental physicochemical properties, its critical contributions to pharmacokinetics and pharmacodynamics, and its diverse applications in targeting various physiological pathways. Through quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes, this document serves as a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.

The Piperidine Advantage: Physicochemical and Pharmacokinetic Profile

The enduring success of the piperidine scaffold in drug development can be attributed to a unique combination of structural and electronic features that positively influence a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

Key Physicochemical Properties:

-

Basicity: The nitrogen atom within the piperidine ring is basic, with the pKa of its conjugate acid typically falling in the range of 8.0-11.0. At physiological pH (7.4), this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins such as aspartate or glutamate. This feature is often crucial for high-affinity binding.

-

Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation. This flexibility enables the substituents attached to the ring to be precisely oriented in three-dimensional space, which is critical for optimizing interactions with diverse and complex biological targets.[1]

-

Lipophilicity and Solubility: The piperidine ring itself provides a balance of lipophilic and hydrophilic character. It increases the overall lipophilicity of a molecule, which can enhance membrane permeability and oral absorption. The basic nitrogen, when protonated, significantly improves aqueous solubility, a key factor for formulation and distribution in the body.

-

Metabolic Stability: The piperidine ring is generally considered to be metabolically robust.[2] However, it can be susceptible to oxidation by cytochrome P450 (CYP) enzymes, particularly at the carbon atoms adjacent (alpha) to the nitrogen, leading to the formation of lactams. Strategic placement of substituents can sterically hinder this metabolic "soft spot" and enhance the drug's half-life.[2]

These properties collectively contribute to the "drug-likeness" of piperidine-containing molecules, making it a highly valuable building block in the medicinal chemist's toolkit.

Quantitative Data of Prominent Piperidine-Containing Drugs

To illustrate the impact of the piperidine moiety on drug properties, the following tables summarize key physicochemical and pharmacological data for several well-known FDA-approved drugs.

Table 1: Physicochemical Properties of Selected Piperidine-Containing Drugs

| Drug | Therapeutic Class | pKa | logP |

| Methylphenidate | CNS Stimulant | 8.9[3][4] | 2.1[3] |

| Haloperidol | Antipsychotic | 8.3[5], 8.66[6] | 4.3[6] |

| Risperidone | Antipsychotic | 8.62[1][7][8][9] | 3.50[1][7][8] |

| Fentanyl | Opioid Analgesic | 8.4[10], 7.3[11] | 4.05[11] |

| Donepezil | Acetylcholinesterase Inhibitor | 8.9 (Predicted) | 4.1 (Predicted) |

| Minoxidil | Vasodilator / Hair Growth | 4.61[2][12][13][14][15] | 1.24[2][14] |

| Raloxifene | SERM | 9.5, 10.6 (Predicted) | 5.0 (Predicted) |

Table 2: Pharmacological Data of Selected Piperidine-Containing Drugs

| Drug | Primary Target(s) | Kᵢ (nM) | IC₅₀ (nM) |

| Methylphenidate | Dopamine Transporter (DAT) | - | 33-34 (d-isomer)[16] |

| Haloperidol | Dopamine D2 Receptor | 0.66 - 2.84 | 0.16 - 0.7 |

| Risperidone | 5-HT₂ₐ Receptor | 0.16 - 0.2 | 0.5 |

| Dopamine D2 Receptor | 3.13 - 3.2 | - | |

| Fentanyl | µ-Opioid Receptor | 1.35 | 1.23 |

| Donepezil | Acetylcholinesterase (AChE) | 2.9 - 5.7 | 6.7 |

| Raloxifene | Estrogen Receptor β | - | 12.0 |

| hERG Channel | - | 1100 |

Signaling Pathways and Mechanisms of Action

The versatility of the piperidine scaffold allows it to be incorporated into drugs that modulate a wide array of biological signaling pathways. The following diagrams, generated using the DOT language, illustrate the pathways for three major classes of piperidine-containing drugs.

Dopamine D2 Receptor Signaling (Antipsychotics)

Many antipsychotics, such as haloperidol and risperidone, function as antagonists at the dopamine D2 receptor. This action is believed to alleviate the positive symptoms of schizophrenia by modulating dopaminergic neurotransmission in the mesolimbic pathway.

µ-Opioid Receptor Signaling (Opioid Analgesics)

Opioid analgesics like fentanyl exert their powerful pain-relieving effects by acting as agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and neurotransmitter release.

Acetylcholinesterase Inhibition (Alzheimer's Disease)

In conditions like Alzheimer's disease, there is a deficit of the neurotransmitter acetylcholine. Drugs like donepezil inhibit the enzyme acetylcholinesterase (AChE), which is responsible for breaking down acetylcholine in the synaptic cleft. This inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.

Experimental Protocols

Reproducible and robust experimental data are the foundation of drug discovery. The following sections provide detailed methodologies for two key in vitro assays used to characterize piperidine-containing compounds.

Radioligand Binding Assay for Kᵢ Determination

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Materials:

-

Receptor Source: Cell membranes expressing the target receptor (e.g., CHO cells transfected with the human D2 receptor).

-

Radioligand: A high-affinity, radioactively labeled ligand for the target receptor (e.g., [³H]-Spiperone).

-

Test Compound: The piperidine-containing molecule to be evaluated.

-

Non-specific Ligand: A high concentration of an unlabeled ligand to determine non-specific binding (e.g., 10 µM Haloperidol).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: 96-well cell harvester and glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).

-

Scintillation Counter and scintillation cocktail.

Methodology:

-

Membrane Preparation: Thaw the frozen receptor membrane preparation on ice. Homogenize and dilute the membranes in ice-cold assay buffer to a predetermined optimal protein concentration.

-

Assay Plate Setup: The assay is performed in a 96-well plate. Designate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific ligand), and competitive binding (radioligand + various concentrations of the test compound).

-

Incubation:

-

To each well, add 50 µL of the appropriate solution (assay buffer for total binding, non-specific ligand for non-specific binding, or test compound dilutions).

-

Add 50 µL of the radioligand solution (at a fixed concentration, typically near its Kₔ value).

-

Initiate the reaction by adding 150 µL of the diluted membrane preparation to each well. The final volume is 250 µL.

-

-

Equilibration: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) with gentle agitation to reach binding equilibrium.

-

Termination and Filtration: Terminate the incubation by rapid vacuum filtration through the glass fiber filters using the cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Radioactivity Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kₔ)) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

-

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Materials:

-

Human Liver Microsomes (HLM): Pooled from multiple donors.

-

Test Compound: The piperidine-containing molecule.

-

Buffer: 100 mM Potassium phosphate buffer, pH 7.4.

-

NADPH Regenerating System: A solution containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase to ensure a constant supply of the essential cofactor NADPH.

-

Positive Control Compounds: Compounds with known metabolic rates (e.g., Midazolam for high clearance, Dextromethorphan for moderate clearance).[16]

-

Quenching Solution: Ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis.

-

Incubator/Shaker set to 37°C.

-

LC-MS/MS System for analysis.

Methodology:

-

Preparation:

-

Thaw the HLM at 37°C and dilute to a working concentration (e.g., 0.5 mg/mL protein) in ice-cold phosphate buffer. Keep on ice.[16]

-

Prepare a working solution of the test compound and positive controls in the buffer (e.g., at a final incubation concentration of 1 µM).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation Setup:

-

In a 96-well plate, pre-warm the HLM and test compound solutions at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot from the incubation mixture.

-

Immediately terminate the reaction by adding the aliquot to a well containing the ice-cold acetonitrile quenching solution.[16] The 0-minute time point is typically taken immediately after adding the NADPH system.

-

-

Sample Processing:

-

Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

-

-

LC-MS/MS Analysis:

-

Transfer the supernatant to a new plate for analysis.

-

Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time.

-

Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂): t₁/₂ = -0.693 / slope.

-

Calculate the intrinsic clearance (Clᵢₙₜ) in µL/min/mg protein: Clᵢₙₜ = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation).

-

Experimental and Drug Discovery Workflow

The integration of various assays into a logical sequence is crucial for efficient drug discovery. The following diagram illustrates a typical in vitro screening workflow for a novel series of piperidine derivatives.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]